molecular formula C23H20N2O3 B5145309 N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide

N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide

Cat. No. B5145309
M. Wt: 372.4 g/mol
InChI Key: ADIMDKORFHTBMO-KNTWBIPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide, also known as BF-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism of Action

The exact mechanism of action of N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide is not fully understood. However, studies have shown that N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide can induce apoptosis in cancer cells by activating the caspase pathway. N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide has been shown to possess a wide range of biochemical and physiological effects. Studies have shown that N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and possess antioxidant properties. N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide is its wide range of biochemical and physiological effects. This makes it a valuable tool for investigating various biological processes. However, one of the limitations of N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide is its potential toxicity. Studies have shown that N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide can be toxic to certain cell types, making it important to use caution when working with this compound.

Future Directions

There are many potential future directions for research involving N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide. One area of research could involve the investigation of N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide as a potential anticancer agent in combination with other chemotherapeutic agents. Another area of research could involve the development of new antibiotics based on the antibacterial and antifungal properties of N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide. Additionally, further studies could be conducted to better understand the mechanism of action of N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide and its potential applications in various biological processes.

Synthesis Methods

N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of benzylamine with 2-furoic acid to form N-benzyl-2-furoamide. This intermediate is then reacted with cinnamoyl chloride to form N-benzyl-2-(cinnamoylamino)-2-furoamide. Finally, this compound is reacted with acryloyl chloride to form N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide.

Scientific Research Applications

N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the investigation of N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide as an anticancer agent. Studies have shown that N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. N-benzyl-2-(cinnamoylamino)-3-(2-furyl)acrylamide has also been shown to possess anti-inflammatory and antioxidant properties, making it a valuable tool for investigating various inflammatory diseases.

properties

IUPAC Name

(Z)-N-benzyl-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-22(14-13-18-8-3-1-4-9-18)25-21(16-20-12-7-15-28-20)23(27)24-17-19-10-5-2-6-11-19/h1-16H,17H2,(H,24,27)(H,25,26)/b14-13+,21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIMDKORFHTBMO-KNTWBIPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CO2)/NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-benzyl-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.